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Executive Summary
Revumenib (SNDX-5613) is a first-in-class, potent, and selective oral inhibitor of the menin-

KMT2A (mixed-lineage leukemia) protein-protein interaction, a critical dependency for the

survival of leukemic cells with KMT2A gene rearrangements. In these aggressive hematological

malignancies, the fusion of the KMT2A gene with one of over 80 partner genes leads to the

recruitment of the menin-KMT2A complex to chromatin. This results in the aberrant expression

of leukemogenic genes, including HOXA9 and MEIS1, ultimately driving uncontrolled

proliferation and a block in cellular differentiation. Revumenib disrupts this core pathogenic

mechanism, leading to the downregulation of these target genes, induction of blast

differentiation, and potent anti-leukemic activity. This technical guide provides an in-depth

overview of the mechanism of action of revumenib, supported by preclinical and clinical data,

detailed experimental methodologies, and visual representations of the key pathways and

processes involved.

The Menin-KMT2A Interaction: A Key Vulnerability in
KMT2A-Rearranged Leukemia
KMT2A-rearranged (KMT2A-r) leukemias account for approximately 5-10% of acute leukemias

and are associated with a poor prognosis.[1] The N-terminal portion of the KMT2A protein,

which is retained in the fusion proteins, contains a high-affinity menin-binding motif (MBM).[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b2430401?utm_src=pdf-interest
https://www.benchchem.com/product/b2430401?utm_src=pdf-body
https://www.benchchem.com/product/b2430401?utm_src=pdf-body
https://www.benchchem.com/product/b2430401?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11173273/
https://www.researchgate.net/figure/Schematic-view-of-KMT2A-protein-domains-below-and-its-main-interactors-upper-KMT2A_fig3_359293301
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2430401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Menin acts as a scaffold protein, tethering the KMT2A fusion protein to chromatin and

facilitating the recruitment of other key components of the transcriptional machinery, such as

LEDGF.[3] This aberrant complex maintains the expression of critical downstream target genes,

including the HOX gene cluster and MEIS1, which are essential for the leukemic phenotype.[4]

[5] The dependency on the menin-KMT2A interaction for the survival of these cancer cells

presents a key therapeutic window.[4]

Revumenib's Core Mechanism: Disruption of the
Menin-KMT2A Complex
Revumenib is a small molecule inhibitor that directly binds to a well-defined pocket on the

menin protein, the same site that is recognized by the MBM of KMT2A.[6] By competitively

inhibiting this interaction, revumenib effectively displaces the KMT2A fusion protein from the

complex, preventing its localization to target gene promoters.[4] This leads to a cascade of

downstream effects:

Downregulation of Leukemogenic Gene Expression: The primary consequence of disrupting

the menin-KMT2A interaction is the transcriptional repression of key target genes. Studies

have consistently shown that treatment with revumenib leads to a significant reduction in

the mRNA levels of HOXA9 and MEIS1 in KMT2A-r leukemia cell lines and patient samples.

[6][7]

Induction of Cellular Differentiation: The suppression of the leukemogenic gene expression

program releases the block on hematopoietic differentiation. Leukemic blasts treated with

revumenib exhibit morphological and molecular markers of maturation into more mature

myeloid cells.[6] This is a hallmark of the therapeutic effect of menin inhibitors.

Inhibition of Cell Proliferation and Induction of Apoptosis: The combined effects of cell cycle

arrest and differentiation ultimately lead to a potent anti-proliferative effect and the induction

of apoptosis in KMT2A-r leukemia cells.[1]

Signaling Pathway of Revumenib Action
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Caption: Revumenib inhibits the interaction between Menin and the KMT2A fusion protein.

Quantitative Preclinical and Clinical Data
The potent and selective activity of revumenib has been demonstrated in a range of preclinical

models and subsequently validated in clinical trials.

Preclinical Activity of Revumenib
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Cell Line
KMT2A Fusion
Partner

IC50 (µM) Citation(s)

MV4-11 AFF1 0.0455 - 0.341 [8]

SEM AFF1 ~0.1 [1]

MOLM-13 AF9 Sensitive [1]

KOPN-8 MLLT1 Sensitive [1]

OCI-AML-3
NPM1c (Menin-

dependent)
Sensitive [8]

Clinical Efficacy of Revumenib in KMT2A-Rearranged
Leukemia (AUGMENT-101 Trial)
The pivotal Phase 2 portion of the AUGMENT-101 trial evaluated the efficacy and safety of

revumenib in heavily pretreated patients with relapsed/refractory KMT2A-r acute leukemia.[9]

[10]

Efficacy Endpoint Result Citation(s)

Overall Response Rate (ORR) 63% [10]

Complete Remission (CR) +

CR with Partial Hematologic

Recovery (CRh)

23% [10]

Composite Complete

Remission (CRc)
44% [10]

Minimal Residual Disease

(MRD) Negativity in

Responders

68% [9]

Median Duration of CR/CRh 6.4 months [10]

Median Time to CR/CRh 1.9 months [10]
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Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize

the mechanism of action of revumenib.

Biochemical Assay for Menin-KMT2A Interaction
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This assay is used to quantify the inhibitory effect of compounds on the menin-KMT2A protein-

protein interaction in a high-throughput format.

Principle: Biotinylated KMT2A peptide and GST-tagged menin protein are incubated with

streptavidin-coated donor beads and anti-GST acceptor beads. In the absence of an

inhibitor, the interaction between menin and KMT2A brings the beads into close proximity,

resulting in a luminescent signal. Inhibitors that disrupt this interaction cause a decrease in

the signal.

Protocol Outline:

Recombinant biotinylated KMT2A peptide and GST-menin are incubated with varying

concentrations of revumenib in an assay buffer.

Streptavidin-coated donor beads and anti-GST acceptor beads are added.

The mixture is incubated in the dark to allow for bead-protein binding.

The plate is read on an AlphaScreen-compatible reader to measure the luminescent

signal.

IC50 values are calculated by plotting the signal intensity against the inhibitor

concentration.

Cellular Assay for Target Engagement
Cellular Thermal Shift Assay (CETSA)
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CETSA is employed to verify that revumenib directly binds to and stabilizes menin within the

cellular environment.

Principle: The binding of a ligand to its target protein can increase the thermal stability of the

protein. When cells are heated, unbound proteins denature and aggregate, while ligand-

bound proteins remain soluble.

Protocol Outline:

KMT2A-r leukemia cells are treated with revumenib or a vehicle control.

The cells are heated to a range of temperatures to induce protein denaturation.

Cells are lysed, and the soluble fraction is separated from the precipitated proteins by

centrifugation.

The amount of soluble menin in the supernatant is quantified by Western blotting or other

protein detection methods.

A shift in the melting curve to higher temperatures in the presence of revumenib indicates

target engagement.

In Vivo Efficacy Assessment
Patient-Derived Xenograft (PDX) Models

PDX models are crucial for evaluating the anti-leukemic activity of revumenib in a system that

closely recapitulates human disease.

Principle: Primary leukemia cells from patients with KMT2A-r leukemia are engrafted into

immunodeficient mice. Once the leukemia is established, the mice are treated with

revumenib, and the effect on tumor burden and survival is monitored.

Protocol Outline:

Primary human KMT2A-r leukemia cells are injected intravenously into immunodeficient

mice (e.g., NSG mice).
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Engraftment is monitored by measuring the percentage of human CD45+ cells in the

peripheral blood.

Once engraftment reaches a predetermined level, mice are randomized to receive

revumenib or a vehicle control, typically administered orally.

Leukemic burden is monitored throughout the study by flow cytometry of peripheral blood

and bone marrow at the study endpoint.

Survival of the mice in the treatment and control groups is recorded.

Experimental Workflow for Preclinical Evaluation of
Revumenib
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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